

LEI-106 Specificity: A Comparative Guide to Diacylglycerol Lipase Inhibitors

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Compound of Interest		
Compound Name:	LEI-106	
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For researchers navigating the complex landscape of endocannabinoid signaling, the selective inhibition of diacylglycerol lipase (DAGL) presents a powerful tool for dissecting the roles of its primary product, 2-arachidonoylglycerol (2-AG). **LEI-106** has emerged as a notable compound in this field. This guide provides a detailed comparison of the specificity of **LEI-106** against other commonly used DAGL inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Overview of Diacylglycerol Lipase and its Inhibitors

Diacylglycerol lipases, primarily DAGL α and DAGL β , are key enzymes in the biosynthesis of 2-AG, a major endocannabinoid that modulates a wide array of physiological processes through the activation of cannabinoid receptors.[1] The development of inhibitors for these enzymes has been crucial for understanding the functional significance of the 2-AG signaling pathway. However, achieving high specificity remains a significant challenge, with many inhibitors exhibiting off-target activity against other serine hydrolases involved in endocannabinoid metabolism, such as α/β -hydrolase domain 6 (ABHD6), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH).

Comparative Specificity of DAGL Inhibitors

The ideal DAGL inhibitor offers high potency for its intended target while minimizing interactions with other enzymes. The following sections and data table compare **LEI-106** to other inhibitors based on their reported inhibitory concentrations (IC50) and known off-target effects.



LEI-106

LEI-106 is a potent inhibitor of DAGL α .[2] Notably, it also demonstrates significant inhibitory activity against ABHD6, an enzyme that also contributes to 2-AG hydrolysis. This dual-target profile makes **LEI-106** a unique tool for studying the combined effects of inhibiting both the synthesis and a degradation pathway of 2-AG.[2] However, this lack of selectivity means it is not suitable for studies aiming to isolate the effects of DAGL α inhibition alone. The IC50 of **LEI-106** for DAGL α is reported to be 18 nM, while its IC50 for ABHD6 is 0.8 μ M.[3]

DH-376

DH-376 is a highly potent dual inhibitor of both DAGL α and DAGL β , with IC50 values in the low nanomolar range (3-8 nM).[4][5] Like **LEI-106**, it also potently inhibits ABHD6.[6][7] Its broad activity across both DAGL isoforms and ABHD6 makes it a powerful tool for robustly decreasing 2-AG signaling, but it lacks the specificity needed to dissect the individual roles of these enzymes.[7]

KT109

KT109 stands out as a potent and isoform-selective inhibitor of DAGLβ, exhibiting an IC50 of 42 nM.[8][9] It displays a significant, approximately 60-fold selectivity for DAGLβ over DAGLα. [8][9] This makes KT109 a valuable tool for investigating the specific functions of DAGLβ, particularly in peripheral tissues and immune cells where it is more prominently expressed.[10] While it shows negligible activity against FAAH and MAGL, some off-target activity has been noted against PLA2G7 and ABHD6 at higher concentrations.[8][11]

OMDM-188

OMDM-188 is a potent, irreversible inhibitor of both DAGLα and DAGLβ.[12][13] While it offers improved selectivity against FAAH and MAGL compared to earlier broad-spectrum serine hydrolase inhibitors like tetrahydrolipstatin (THL), it is known to have off-target antagonistic activity at the CB1 receptor at micromolar concentrations.[13] This potential for direct cannabinoid receptor interaction necessitates careful interpretation of results obtained with this compound.

RHC80267



RHC80267 is one of the earliest described DAGL inhibitors. However, it is characterized by weak potency and a lack of selectivity, inhibiting multiple other serine hydrolases.[13][14] Due to its poor specificity, it is generally considered unsuitable for precise studies of DAGL function. [13]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of **LEI-106** and other DAGL inhibitors against their primary targets and key off-targets.

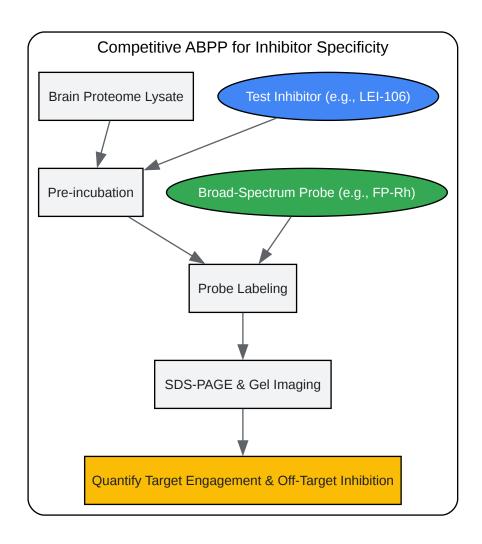
Inhibitor	DAGLα IC50 (nM)	DAGLβ IC50 (nM)	ABHD6 IC50 (nM)	Other Notable Off-Targets (IC50/Ki)
LEI-106	18[3]	-	800[3]	-
DH-376	6[15]	3-8[4]	Potent inhibitor[6][7]	CES1/2, HSL[5]
KT109	~2500	42[8]	Inhibits at higher concentrations[1 1]	PLA2G7 (1 μM) [8]
OMDM-188	Potent inhibitor[12]	Potent inhibitor[13]	-	CB1 Receptor (Ki = 6 μM)[13]
RHC80267	Weak inhibitor (~30-100 μM required for inhibition)[14]	Weak inhibitor[14]	-	FAAH, Lipoprotein Lipase, and others[13][14]

Note: IC50 values can vary depending on the assay conditions. This table provides a summary for comparative purposes. "-" indicates data not readily available in the searched sources.

Visualizing Pathways and Protocols



To better understand the context of DAGL inhibition and the methods used to assess specificity, the following diagrams are provided.



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